2-Chloroethyl chloroformate

Catalog No.
S793467
CAS No.
627-11-2
M.F
C3H4Cl2O2
M. Wt
142.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloroethyl chloroformate

CAS Number

627-11-2

Product Name

2-Chloroethyl chloroformate

IUPAC Name

2-chloroethyl carbonochloridate

Molecular Formula

C3H4Cl2O2

Molecular Weight

142.97 g/mol

InChI

InChI=1S/C3H4Cl2O2/c4-1-2-7-3(5)6/h1-2H2

InChI Key

SVDDJQGVOFZBNX-UHFFFAOYSA-N

SMILES

C(CCl)OC(=O)Cl

solubility

Insol in cold water
Sol in alcohol, ether, acetone, benzene

Synonyms

β-Chloroethyl chloroformate; Chloroformic Acid 2-Chloroethyl Ester; (2-Chloroethoxy)carbonyl Chloride; 2-Chloroethyl Carbonochloridate; 2-Chloroethyl Chlorocarbonate; 2-Chloroethyl Chloroformate; Chloroethyl Chloroformate; Chloroformic Acid 2-Chloroe

Canonical SMILES

C(CCl)OC(=O)Cl

The exact mass of the compound 2-Chloroethyl chloroformate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in cold watersol in alcohol, ether, acetone, benzene. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloroethyl chloroformate is a highly reactive, bifunctional alkyl chloroformate utilized extensively as a derivatizing agent for gas chromatography and a robust protecting group reagent in complex organic synthesis. Characterized by the presence of an electron-withdrawing β-chlorine atom, it exhibits distinct electrophilic reactivity and solvolytic stability compared to simple alkyl chloroformates. In industrial and analytical procurement, it is primarily sourced for workflows requiring the formation of stable 2-chloroethyl esters or carbamates, particularly where downstream orthogonal cleavage or enhanced analyte retention is required[1].

Substituting 2-chloroethyl chloroformate with generic analogs like ethyl chloroformate (ECF) or 1-chloroethyl chloroformate (ACE-Cl) frequently leads to critical process failures. In analytical derivatization, replacing it with ECF or methyl chloroformate results in the loss of volatile short-chain fatty acids (C2-C4) within the solvent front due to the high volatility of the resulting esters [1]. In synthetic workflows, substituting it with the isomeric 1-chloroethyl chloroformate fundamentally alters the reaction pathway; 1-CECF acts as an N-dealkylating agent whose intermediate spontaneously decomposes in methanol, whereas 2-CECF forms a stable β-chloroethyl carbamate protecting group that resists methanolysis. Consequently, procurement must be strictly matched to the intended carbamate stability and ester volatility requirements.

Superior Retention of Volatile Fatty Acid Derivatives in GC/MS

In the derivatization of carboxylic acids for GC/MS, the choice of alkyl chloroformate dictates the volatility of the resulting ester. Studies demonstrate that derivatization with methyl or ethyl chloroformate yields highly volatile esters for C2-C4 acids (e.g., acetic, propionic, butyric acids) that co-elute with the solvent peak, rendering them unquantifiable. In contrast, 2-chloroethyl chloroformate forms heavier 2-chloroethyl esters, significantly increasing the boiling point and enabling baseline chromatographic separation of these short-chain fatty acids from the solvent front [1].

Evidence DimensionChromatographic separation of C2-C4 fatty acids
Target Compound DataForms 2-chloroethyl esters; allows baseline separation of acetic and propionic acids from the solvent peak.
Comparator Or BaselineMethyl/Ethyl chloroformate (MCF/ECF); resulting esters co-elute with the solvent peak.
Quantified DifferenceEnables quantification of C2-C4 acids that are entirely lost in the solvent front with MCF/ECF.
ConditionsGC/MS analysis of short-chain fatty acids.

Essential for procurement in metabolomics or environmental labs analyzing short-chain fatty acids, where standard MCF/ECF reagents fail to detect C2-C4 targets.

Carbamate Intermediate Stability and Methanolysis Resistance

The positional isomerism of the chlorine atom strictly dictates the stability of the resulting carbamate. When reacting with tertiary amines, 1-chloroethyl chloroformate forms an α-chloroethyl carbamate that rapidly and spontaneously decomposes in refluxing methanol to yield the secondary amine (acting as an N-dealkylating agent). Conversely, 2-chloroethyl chloroformate forms a β-chloroethyl carbamate that exhibits high resistance to methanolysis, often resulting in the isolation of the intact protected carbamate rather than the deprotected amine [1].

Evidence DimensionCarbamate stability under methanolysis (refluxing methanol)
Target Compound DataYields a stable β-chloroethyl carbamate that resists cleavage.
Comparator Or Baseline1-Chloroethyl chloroformate yields an α-chloroethyl carbamate that rapidly decomposes to the secondary amine.
Quantified Difference2-CECF provides stable protection; 1-CECF forces complete deprotection/dealkylation.
ConditionsRefluxing methanol following chloroformate reaction with tertiary/protected amines.

Buyers seeking a stable amine protecting group must select 2-CECF, whereas those requiring a transient intermediate for N-dealkylation must procure 1-CECF.

Attenuated Addition-Elimination Kinetics in Hydroxylic Media

The solvolytic stability of chloroformates in hydroxylic solvents is a critical parameter for processability in mixed solvent systems. Kinetic evaluations reveal that the electron-withdrawing β-chlorine atom in 2-chloroethyl chloroformate decelerates the addition-elimination solvolysis pathway compared to unsubstituted ethyl chloroformate. This attenuation provides a more controlled reactivity profile, reducing premature reagent hydrolysis when conducting acylations or protections in environments containing water or alcohols [1].

Evidence DimensionSolvolysis rate via addition-elimination in hydroxylic solvents
Target Compound DataSlower solvolysis kinetics due to the electron-withdrawing β-chlorine substituent.
Comparator Or BaselineEthyl chloroformate (ECF), which undergoes faster solvolysis.
Quantified DifferenceMeasurable deceleration of the addition-elimination pathway, enhancing reagent half-life in nucleophilic media.
ConditionsSolvolysis in pure and mixed hydroxylic solvents (e.g., water/ethanol mixtures).

Provides improved reagent stability and controlled reaction rates when conducting acylations in mixed aqueous or alcoholic solvent systems, reducing necessary molar equivalents.

GC/MS Derivatization of Short-Chain Fatty Acids in Metabolomics

Due to its ability to form heavier, less volatile 2-chloroethyl esters, 2-chloroethyl chloroformate is the optimal choice for the derivatization and subsequent GC/MS quantification of highly volatile C2-C4 fatty acids (such as acetic and propionic acid), which would otherwise be lost in the solvent front if standard methyl or ethyl chloroformates were used [1].

Orthogonal Amine Protection in Complex API Synthesis

In multi-step pharmaceutical synthesis where an amine must be temporarily protected, 2-chloroethyl chloroformate provides a robust 2-chloroethoxycarbonyl protecting group. Unlike the intermediates formed by 1-chloroethyl chloroformate, this group is stable to methanolysis and standard basic conditions, allowing for selective downstream modifications before targeted cleavage [2].

Controlled Acylation in Mixed Aqueous-Organic Solvent Systems

The attenuated solvolysis rate of 2-chloroethyl chloroformate makes it highly suitable for acylations and carbamate formations in mixed hydroxylic or aqueous-organic solvent systems. Its enhanced resistance to premature hydrolysis compared to unsubstituted ethyl chloroformate ensures higher coupling yields and reduces the excess equivalents required during large-scale process chemistry [3].

Physical Description

Chloroethyl chloroformate is a liquid. (EPA, 1998)

Color/Form

Colorless liquid

XLogP3

1.8

Boiling Point

312.3 °F at 760 mm Hg (EPA, 1998)
155.0 °C
155 °C

Density

1.3847 (EPA, 1998)
1.3847 @ 20 °C/4 °C

UNII

4D32H07Z9I

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (95.35%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (88.37%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

13 mm Hg at 48-49 °C

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Impurities

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /chloroformic esters/

Other CAS

627-11-2

Wikipedia

2-chloroethyl chloroformate

Methods of Manufacturing

By bubbling gaseous phosgene into ethylene chlorohydrin at 0 °C.

General Manufacturing Information

Carbonochloridic acid, 2-chloroethyl ester: ACTIVE
Most chloroformate production is used captively and production figures are not available /chloroformic esters/
Can be prepared by reacting phosgene with ethylene oxide

Analytic Laboratory Methods

The quantitative analysis of chloroformic esters can be carried out by titration, gas chromatography, high-performance liquid chromatography (HPLC) /chloroformic esters/

Dates

Last modified: 08-15-2023

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